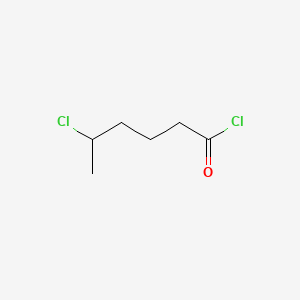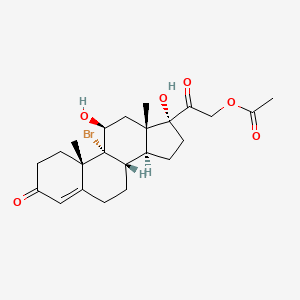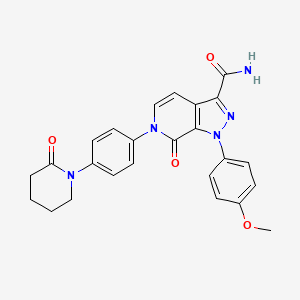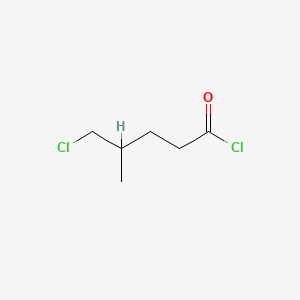
Cangrelor Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cangrelor is a potent and reversible intravenous P2Y12 receptor inhibitor that has been widely used in the treatment of acute coronary syndromes. However, impurities in cangrelor can have adverse effects on its pharmacological properties. One such impurity is Cangrelor Impurity 1.
Aplicaciones Científicas De Investigación
Cangrelor's Pharmacodynamics
Cangrelor, a P2Y12 antagonist, is being developed for the treatment of acute coronary syndrome. It demonstrates a rapid onset and offset of platelet aggregation inhibition without requiring metabolic activation. Early Phase II trials highlighted its safety and potent platelet aggregation inhibition, outperforming clopidogrel. However, its exact role in therapeutic protocols remains to be defined pending further Phase III trial results (Fugate & Cudd, 2006).
Clinical Applications in Percutaneous Coronary Intervention (PCI)
Cangrelor has gained attention for its intravenous administration and rapid, reversible action, desirable in urgent and elective PCI settings. It's proven safe and more effective than clopidogrel in these scenarios, particularly when the universal definition of myocardial infarction is applied. While its benefits are clear, its role alongside newer P2Y12 inhibitors and in the context of modern stent designs remains to be fully understood (Kubica et al., 2014).
Meta-Analysis on Efficacy and Safety in PCI
A comprehensive meta-analysis encompassing 25,107 participants demonstrated Cangrelor's role in reducing ischemia-driven revascularization and stent thrombosis during PCI without an increase in major bleeding. This positions Cangrelor as a viable option for enhancing safety and efficacy in PCI, although further studies are encouraged to validate its effectiveness in various clinical settings and with diverse patient populations (Sardar et al., 2014).
Economic Impact Assessment
Financial Analysis in a Healthcare Setting
The economic implications of incorporating Cangrelor into hospital formularies have been evaluated, particularly for CAD patients undergoing PCI where oral P2Y12 inhibitors are not feasible. The financial analysis over three years in a Spanish context indicated a moderate budget impact, emphasizing the need for careful economic consideration in the healthcare decision-making process (Lizano-Díez & Ruiz, 2021).
Thrombocytopenia Post-PCI and Cangrelor's Role
Incidence and Predictors of Thrombocytopenia
Post-PCI thrombocytopenia has significant morbidity and mortality implications. Cangrelor's impact on thrombocytopenia incidence was evaluated, revealing GPI use as a major predictor. Notably, Cangrelor itself was not linked to increased thrombocytopenia rates, maintaining its efficacy and safety profile irrespective of thrombocytopenia occurrence (Groves et al., 2018).
Propiedades
Número CAS |
1054332-15-8 |
|---|---|
Nombre del producto |
Cangrelor Impurity 1 |
Fórmula molecular |
C19H25F3N7O5PS2 |
Peso molecular |
583.55 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



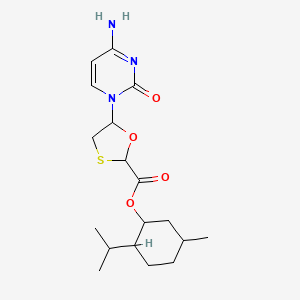
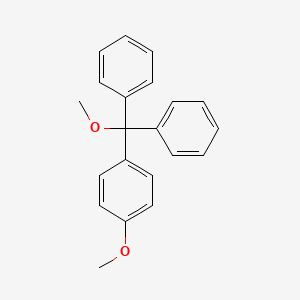
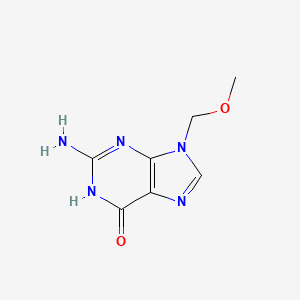
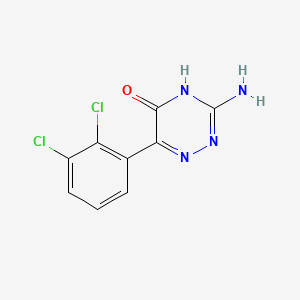
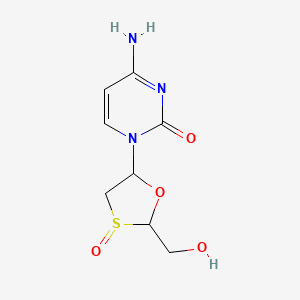
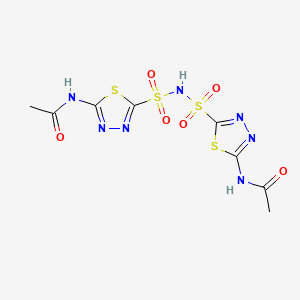
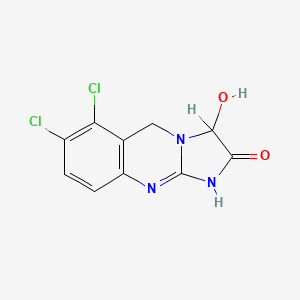

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
